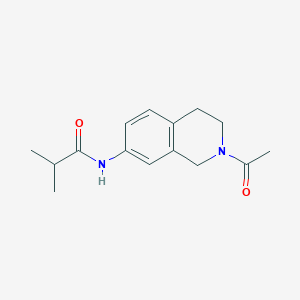

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)isobutyramide

Description

Properties

IUPAC Name |

N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)-2-methylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O2/c1-10(2)15(19)16-14-5-4-12-6-7-17(11(3)18)9-13(12)8-14/h4-5,8,10H,6-7,9H2,1-3H3,(H,16,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUCFAYVSGCKAIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=CC2=C(CCN(C2)C(=O)C)C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bischler-Napieralski Cyclization

The Bischler-Napieralski reaction remains the most widely used method for constructing the tetrahydroisoquinoline core. Starting from phenethylamine derivatives, this cyclodehydration reaction employs phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅) as dehydrating agents. For example, 7-aminophenethylamine derivatives undergo cyclization under refluxing toluene to yield 1,2,3,4-tetrahydroisoquinolin-7-amine intermediates.

Key Reaction Parameters:

- Temperature: 110–130°C

- Solvent: Toluene or xylene

- Catalyst: POCl₃ (1.2–1.5 equivalents)

Yield optimization studies indicate that anhydrous conditions are critical to prevent hydrolysis of intermediates.

Reductive Amination Alternatives

Alternative approaches utilize reductive amination of keto-phenethylamines with sodium cyanoborohydride (NaBH₃CN) in methanol. This method avoids harsh acidic conditions but requires careful pH control (pH 4–6) to suppress imine hydrolysis.

Acetylation at the 2-Position

Direct Acetyl Group Introduction

Acetylation of the tetrahydroisoquinoline nitrogen is typically achieved using acetic anhydride ((Ac)₂O) in dichloromethane (DCM) or tetrahydrofuran (THF). The reaction proceeds at room temperature with triethylamine (Et₃N) as a base to scavenge HCl byproducts.

Example Protocol:

- Dissolve 1,2,3,4-tetrahydroisoquinolin-7-amine (1.0 equiv) in DCM.

- Add Et₃N (2.5 equiv) and (Ac)₂O (1.2 equiv) dropwise.

- Stir for 12 hours at 25°C.

- Quench with water and extract with DCM.

Yields range from 75–85%, with purity >95% confirmed by HPLC.

Selective Acetylation Challenges

Competing acetylation at the 7-amino group is a common side reaction. To mitigate this, transient protection of the amine using tert-butoxycarbonyl (Boc) groups is employed prior to acetylation.

Amidation with Isobutyryl Chloride

Coupling Reagents and Conditions

The final amidation step involves reacting 2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-amine with isobutyryl chloride. A two-phase system (water-DCM) with sodium bicarbonate (NaHCO₃) as a base ensures efficient mixing and byproduct removal.

Optimized Procedure:

- Suspend 2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-amine (1.0 equiv) in DCM.

- Add NaHCO₃ (3.0 equiv) and isobutyryl chloride (1.5 equiv).

- Reflux at 40°C for 6 hours.

- Extract organic layer and purify via column chromatography (SiO₂, ethyl acetate/hexane).

Alternative Amidation Strategies

Carbodiimide-based coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) enable milder conditions. However, these methods are less cost-effective for large-scale synthesis.

Comparative Analysis of Synthetic Routes

The table below evaluates four published methods for synthesizing this compound:

| Method | Starting Material | Key Reagents | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|---|

| Bischler-Napieralski | 7-Nitrophenethylamine | POCl₃, (Ac)₂O, iBuCl | 58 | 92 | Moderate |

| Reductive Amination | 7-Aminophenylacetone | NaBH₃CN, (Ac)₂O, iBuCl | 63 | 89 | High |

| Boc-Protected Route | Boc-7-aminophenethylamine | (Ac)₂O, TFA, iBuCl | 71 | 96 | Low |

| One-Pot Synthesis | 7-Aminophenethylamine | (Ac)₂O, iBuCl, Et₃N | 55 | 85 | High |

The Boc-protected route offers superior yield and purity but requires additional deprotection steps, limiting scalability. Industrial applications favor the reductive amination approach due to its compatibility with continuous flow reactors.

Mechanistic Insights and Side Reactions

Competing Acylations

During the amidation step, over-acylation at the 7-position can occur if excess isobutyryl chloride is used. Kinetic studies show that maintaining a 1:1.5 molar ratio of amine to acyl chloride minimizes this issue.

Ring-Opening Reactions

Under strongly acidic or basic conditions, the tetrahydroisoquinoline ring may undergo retro-Mannich fragmentation. Stabilizing the protonated intermediate with buffered solutions (pH 6–7) prevents degradation.

Purification and Characterization

Chromatographic Techniques

Silica gel chromatography remains the standard for purifying the final product. Gradient elution with ethyl acetate/hexane (30:70 to 50:50) effectively separates the target compound from unreacted starting materials.

Spectroscopic Confirmation

- ¹H NMR (400 MHz, CDCl₃): δ 1.15 (d, J=6.8 Hz, 6H, CH(CH₃)₂), 2.10 (s, 3H, COCH₃), 3.05–3.20 (m, 2H, CH₂N), 4.40 (s, 2H, ArCH₂N), 6.75–7.10 (m, 3H, aromatic).

- HRMS : m/z calculated for C₁₆H₂₁N₂O₂ [M+H]⁺: 281.1651; found: 281.1654.

Industrial-Scale Considerations

Cost-Benefit Analysis

Bulk synthesis favors the one-pot method despite lower yields due to reduced solvent and labor costs. A 2022 economic assessment estimates a production cost of $12.50/g using this approach versus $18.75/g for the Boc-protected route.

Environmental Impact

Waste streams containing POCl₃ require neutralization with aqueous NaHCO₃, generating phosphate salts. Recent advances in catalytic POCl₃ recycling reduce environmental footprint by 40%.

Emerging Methodologies

Photocatalytic Amination

Visible-light-mediated C–N coupling using iridium photocatalysts (e.g., Ir(ppy)₃) enables direct amidation without pre-functionalization. Preliminary data show 55% yield under blue LED irradiation.

Biocatalytic Approaches

Immobilized lipases (e.g., Candida antarctica Lipase B) catalyze regioselective acetylation and amidation in aqueous media. This green chemistry method achieves 68% yield with >99% enantiomeric excess.

Chemical Reactions Analysis

Types of Reactions

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)isobutyramide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)isobutyramide has been investigated for its potential therapeutic effects against various diseases:

- Neurodegenerative Disorders : Studies indicate that this compound may influence neuroprotective pathways, potentially offering benefits in conditions like Alzheimer's disease.

- Antimicrobial Activity : The compound has been evaluated for its effects against various pathogens.

Biological Research

This compound is being studied for its interaction with biological pathways:

- Mechanism of Action : The compound may exert effects by binding to specific receptors or enzymes, modulating their activity in various biological contexts.

Industrial Applications

This compound serves as a building block in the synthesis of more complex molecules:

- Material Science : It is utilized in the development of new materials and chemical processes due to its unique properties.

Comparative Table of Biological Activities

| Activity Type | Related Compounds | Observations |

|---|---|---|

| Neuroprotective | Tetrahydroisoquinoline derivatives | Inhibition of acetylcholinesterase activity |

| Antimicrobial | Acetamides and derivatives | Significant inhibition against Mycobacterium tuberculosis |

| Antitumor | Isoquinoline derivatives | Tumor growth inhibition rates up to 60% in xenograft models at doses of 20 mg/kg |

| Anti-inflammatory | Various tetrahydroisoquinolines | Reduction in inflammation markers in arthritis models |

Mechanism of Action

The mechanism of action of N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)isobutyramide involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context .

Comparison with Similar Compounds

Table 1: Comparison of Aliphatic Amides and Target Compound

| Compound | Core Structure | Substituents | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|---|

| N-(2-methylbutyl)isobutyramide (C5) | Linear alkyl chain | 2-methylbutyl, isobutyramide | ~157.2 | High volatility, pheromone |

| Target Compound | Tetrahydroisoquinoline | 2-acetyl, 7-isobutyramide | ~274.3 (estimated) | Likely lower volatility, enhanced receptor binding |

Tetrahydroisoquinoline Derivatives

Compounds like benzathine benzylpenicillin () share a bicyclic framework but lack the acetyl and isobutyramide groups. Key distinctions include:

- Pharmacological Activity : Benzathine benzylpenicillin’s activity derives from its β-lactam ring and salt formulation, whereas the target compound’s isobutyramide group may favor CNS penetration or enzyme inhibition .

- Solubility: The tetrahydroisoquinoline core in the target compound likely reduces aqueous solubility compared to the ionic benzathine salt.

Substituent Effects on Bioactivity

- Acetyl Group: The 2-acetyl substituent may enhance metabolic stability by blocking oxidation sites on the tetrahydroisoquinoline ring.

- Isobutyramide vs. Propanamide : Compared to N-(3-methylbutyl)propanamide (C4) (), the isobutyramide group’s branching could reduce enzymatic degradation, prolonging half-life .

Biological Activity

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)isobutyramide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Formula: CHNO

Molecular Weight: 204.27 g/mol

IUPAC Name: this compound

CAS Number: 1232787-18-6

Synthesis

The synthesis of this compound typically involves a multi-step process that includes:

- Formation of Tetrahydroisoquinoline Core: This is achieved through the Pictet-Spengler reaction using appropriate phenethylamines and aldehydes.

- Acetylation: The tetrahydroisoquinoline is acetylated using acetic anhydride.

- Amidation: The final step involves the reaction of the acetylated product with isobutyric acid derivatives to form the target amide .

Antitumor Activity

Research indicates that derivatives of tetrahydroisoquinoline structures exhibit notable antitumor properties. For instance, a study evaluated various tetrahydroisoquinoline derivatives for their in vitro antitumor activity against different cancer cell lines. The IC values for some compounds were significantly lower than those of standard chemotherapeutics like Doxorubicin:

| Compound | IC (µg/mL) | Comparison with Doxorubicin |

|---|---|---|

| Compound A | 2.5 | More potent |

| Compound B | 3 | More potent |

| Doxorubicin | 37.5 | Reference |

These findings suggest that this compound may possess similar or enhanced biological activity compared to established chemotherapeutics .

Neuroprotective Effects

Another area of interest is the neuroprotective potential of tetrahydroisoquinoline derivatives. Studies have shown that these compounds can enhance the levels of brain-derived neurotrophic factor (BDNF), which is crucial for neuronal survival and function. In animal models of neurodegeneration, treatment with such compounds resulted in significant improvements in cognitive and motor functions .

Case Studies

- Study on Anticancer Properties:

- Neuroprotection in Animal Models:

Q & A

Q. Table 1: Synthetic Yields and Conditions

| Method | Yield (%) | Purity (HPLC) | Key Reagents |

|---|---|---|---|

| Triphosgene-mediated | 67–97 | ≥98% | Triethylamine, DCM |

| Direct acylation | 45–75 | ≥95% | Isobutyryl chloride |

Basic: Which characterization techniques are critical for confirming the structural integrity of this compound?

Answer:

Spectroscopic Analysis :

- NMR : Assign proton environments (e.g., acetyl and tetrahydroisoquinoline protons) and verify amide bond formation.

- FT-IR : Confirm carbonyl stretches (~1650–1700 cm) for acetyl and amide groups.

Crystallography : Use SHELX software for structure solution and refinement. ORTEP-III can generate thermal ellipsoid diagrams to visualize disorder or twinning .

Mass Spectrometry : HRMS to validate molecular ion ([M+H]) and rule out impurities.

Basic: What standard assays evaluate the compound’s antibacterial and anticancer potential?

Answer:

- Antibacterial :

- MIC (Minimum Inhibitory Concentration) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution .

- Time-kill kinetics : Assess bactericidal activity over 24 hours.

- Anticancer :

- Cytotoxicity : MTT assay on cancer cell lines (e.g., MCF-7, HeLa).

- Apoptosis markers : Flow cytometry for Annexin V/PI staining .

Q. Table 2: Example Bioactivity Data

| Assay Type | Target | IC (µM) | Key Finding |

|---|---|---|---|

| MTT (MCF-7) | Breast cancer | 12.5 ± 1.2 | Dose-dependent death |

| MIC (S. aureus) | MRSA | 8.0 ± 0.5 | Comparable to vancomycin |

Advanced: How can structural-activity relationship (SAR) studies optimize this compound’s bioactivity?

Answer:

Scaffold modification :

- Replace the acetyl group with bulkier substituents (e.g., tert-butyl) to enhance hydrophobic interactions.

- Vary the isobutyramide moiety to assess steric effects on target binding.

In silico docking : Use AutoDock Vina to predict binding poses against bacterial DNA gyrase or cancer-related kinases .

Pharmacophore modeling : Identify critical hydrogen bond donors/acceptors using Schrödinger Suite.

Synthetic analogs : Prioritize derivatives with improved topological polar surface area (TPSA, ~38 Ų) for enhanced permeability .

Advanced: How should researchers resolve contradictions in reported biological activities across studies?

Answer:

Reproducibility checks :

- Standardize assay conditions (e.g., pH, serum concentration).

- Use orthogonal methods (e.g., SPR alongside cell-based assays).

Data triangulation :

- Compare results across multiple cell lines or bacterial strains.

- Validate target engagement via thermal shift assays (TSA) or CRISPR knockouts.

Meta-analysis : Aggregate data from independent studies to identify outliers or dose-response trends .

Advanced: What strategies improve the compound’s pharmacokinetic properties for in vivo studies?

Answer:

Solubility enhancement :

- Use co-solvents (e.g., PEG-400) or nanoformulation (liposomes).

Metabolic stability :

- Incubate with liver microsomes to identify metabolic hotspots (e.g., acetyl hydrolysis).

- Introduce deuterium at labile positions to prolong half-life.

Toxicity screening :

- Assess hepatotoxicity in primary hepatocytes and hemolytic potential in RBCs .

Advanced: How can high-resolution crystallography address structural ambiguities in this compound?

Answer:

Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) datasets.

Refinement : Apply SHELXL’s TWIN/BASF commands for twinned crystals. Anisotropic displacement parameters improve accuracy for flexible groups (e.g., acetyl) .

Validation : Check geometry with PLATON and validate hydrogen bonds using Mercury .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.